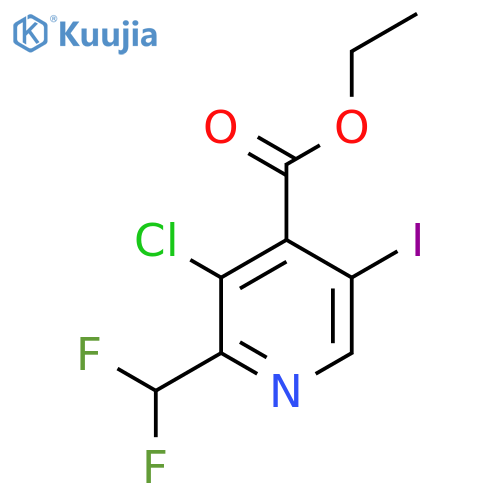

Cas no 1804852-25-2 (Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate)

1804852-25-2 structure

商品名:Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate

CAS番号:1804852-25-2

MF:C9H7ClF2INO2

メガワット:361.511660814285

CID:4808008

Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate

-

- インチ: 1S/C9H7ClF2INO2/c1-2-16-9(15)5-4(13)3-14-7(6(5)10)8(11)12/h3,8H,2H2,1H3

- InChIKey: AMGUUEPAUJFTKE-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(F)F)C(=C1C(=O)OCC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047957-1g |

Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate |

1804852-25-2 | 97% | 1g |

$1,490.00 | 2022-04-01 |

Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1804852-25-2 (Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量